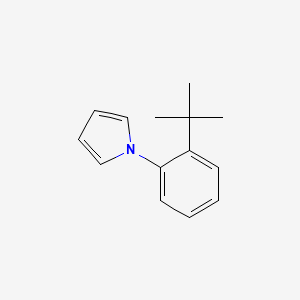

1-(2-tert-Butylphenyl)-1H-pyrrole

Description

Properties

IUPAC Name |

1-(2-tert-butylphenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N/c1-14(2,3)12-8-4-5-9-13(12)15-10-6-7-11-15/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBQQCWRWBNTEHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Elucidation of Reaction Pathways Involving 1 2 Tert Butylphenyl 1h Pyrrole

Investigation of Key Intermediates and Transition States

The mechanistic pathways of reactions involving 1-(2-tert-Butylphenyl)-1H-pyrrole are often governed by the formation of specific intermediates and the energy barriers of their corresponding transition states. In palladium-catalyzed reactions, the formation of a palladacycle intermediate is a critical step. Computational studies on related aryl systems suggest that the initial C-H activation proceeds via a concerted metalation-deprotonation (CMD) pathway. For 1-(2-tert-Butylphenyl)-1H-pyrrole, this would involve the formation of a five-membered palladacycle as a key intermediate. The transition state for this C-H activation is influenced by the steric bulk of the tert-butyl group, which can affect the geometry and energy of the transition state complex.

In intramolecular cyclization reactions, the formation of charged or radical intermediates dictates the reaction course. For instance, in acid-catalyzed cyclization, a protonated pyrrole (B145914) species is a likely intermediate, leading to an electrophilic attack on the tert-butylphenyl ring. The stability of the resulting arenium ion intermediate, influenced by the position of the tert-butyl group, is a determining factor for the regioselectivity of the cyclization.

Transition states in these reactions are often characterized by a high degree of charge separation or radical character. The energy of these transition states can be significantly influenced by the solvent polarity and the electronic nature of any catalysts or additives present.

Role of Catalysts and Reagents in Reaction Selectivity and Efficiency

Catalysts and reagents play a pivotal role in directing the selectivity and enhancing the efficiency of reactions involving 1-(2-tert-Butylphenyl)-1H-pyrrole. In palladium-catalyzed cross-coupling and cyclization reactions, the choice of ligand is crucial.

Table 1: Influence of Phosphine (B1218219) Ligands on Reaction Outcomes

| Ligand Type | Effect on Selectivity | Effect on Efficiency | Probable Role |

|---|---|---|---|

| Bulky, electron-rich monophosphines | Favors reductive elimination | Increases reaction rates | Stabilizes the Pd(0) state and promotes oxidative addition |

The electronic properties of the phosphine ligands can modulate the electron density at the palladium center, thereby influencing the rates of oxidative addition and reductive elimination. nih.gov Steric hindrance from the tert-butyl group on the substrate necessitates the use of ligands that can accommodate this bulk while still allowing for efficient catalytic turnover.

In oxidation reactions, the choice of oxidant and catalyst determines the product distribution. For example, the use of a mild oxidizing agent might lead to the formation of a pyrrolone, whereas a stronger oxidant could result in ring-opening or further oxidation.

Intramolecular Cyclization Pathways and Rearrangement Processes

The presence of the 2-tert-butylphenyl group provides a scaffold for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions can proceed through various mechanistic pathways, including electrophilic aromatic substitution, radical cyclization, or transition metal-catalyzed C-H activation.

A common pathway involves the palladium-catalyzed intramolecular C-H arylation. This process is believed to proceed through the following key steps:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to an aryl halide (if present as a coupling partner).

C-H Activation: The resulting palladium(II) complex then facilitates the intramolecular activation of a C-H bond on the tert-butylphenyl ring, forming a palladacycle. The tert-butyl group can act as a directing group, favoring activation at the adjacent ortho position.

Reductive Elimination: The final step involves the reductive elimination of the palladium catalyst, forming the new carbon-carbon bond of the cyclized product.

Rearrangement processes are less common for this specific molecule under typical conditions but can be induced under thermal or photochemical stimuli. These rearrangements could involve sigmatropic shifts or ring-opening and closing sequences, leading to isomeric structures.

Oxidation Mechanisms Leading to Pyrrolone Derivatives

The oxidation of 1-(2-tert-Butylphenyl)-1H-pyrrole can lead to the formation of corresponding pyrrolone derivatives. The mechanism of this transformation is dependent on the oxidant and reaction conditions.

Under aerobic oxidation conditions, often catalyzed by transition metals like copper or palladium, the reaction likely proceeds through a radical mechanism. The initiation step may involve the formation of a pyrrolyl radical. This radical can then react with molecular oxygen to form a peroxy radical intermediate. Subsequent intramolecular cyclization and further transformations would then yield the pyrrolone product.

Alternatively, with reagents such as meta-chloroperoxybenzoic acid (m-CPBA), the oxidation may proceed through an initial epoxidation of the pyrrole double bond. This epoxide intermediate can then undergo rearrangement to form the pyrrolone. The steric hindrance imposed by the tert-butyl group can influence the stereoselectivity of the epoxidation step.

Table 2: Proposed Intermediates in Oxidation Pathways

| Oxidation Method | Key Intermediate(s) |

|---|---|

| Aerobic, metal-catalyzed | Pyrrolyl radical, Peroxy radical |

These mechanistic insights are crucial for the rational design of synthetic routes to novel heterocyclic compounds derived from 1-(2-tert-Butylphenyl)-1H-pyrrole.

Advanced Spectroscopic Characterization Techniques Applied to 1 2 Tert Butylphenyl 1h Pyrrole

Electronic Absorption and Emission Spectroscopy for Optical Properties of 1-(2-tert-Butylphenyl)-1H-pyrrole

The optical properties of 1-(2-tert-Butylphenyl)-1H-pyrrole, which are dictated by how the molecule interacts with light, are primarily investigated using electronic absorption (UV-Visible) and emission (fluorescence) spectroscopy. While comprehensive experimental studies detailing the specific photophysical parameters for this exact compound are not extensively available in publicly accessible literature, a detailed analysis can be derived from the fundamental principles of its constituent parts—the pyrrole (B145914) and the 2-tert-butylphenyl moieties—and the electronic interactions between them.

The electronic structure of 1-(2-tert-Butylphenyl)-1H-pyrrole is characterized by the interaction between the π-electron system of the pyrrole ring and the π-system of the phenyl ring. The most significant structural feature influencing these interactions is the steric hindrance imposed by the bulky tert-butyl group at the ortho position of the N-phenyl substituent. This bulkiness forces a significant dihedral angle (twist) between the planes of the pyrrole and phenyl rings. Consequently, the π-conjugation between the two aromatic systems is substantially disrupted. This lack of planarity is a critical determinant of the molecule's absorption and emission characteristics.

Electronic Absorption Spectroscopy

The UV-Visible absorption spectrum of 1-(2-tert-Butylphenyl)-1H-pyrrole is expected to be dominated by π-π* electronic transitions within the separate pyrrole and benzene chromophores. Due to the significant steric twist, the spectrum would likely resemble a superposition of the spectra of its constituent parts rather than that of a fully conjugated N-phenylpyrrole system.

In a typical N-phenylpyrrole where conjugation is more effective, a bathochromic (red) shift of the absorption bands compared to isolated pyrrole and benzene would be observed. However, for 1-(2-tert-Butylphenyl)-1H-pyrrole, this effect is expected to be minimal. The primary absorption bands would arise from:

The Pyrrole Moiety: Pyrrole itself exhibits a strong π-π* absorption band around 210 nm and weaker, structured bands between 230-270 nm.

The Phenyl Moiety: The substituted benzene ring is expected to show two sets of π-π* transitions: a strong E2 band around 210 nm and a much weaker, vibronically structured B band around 260 nm.

The disruption of conjugation means that charge-transfer transitions between the pyrrole (as the electron donor) and the phenyl ring (as the acceptor) are likely to be of very low intensity and high energy, if observable at all.

Emission Spectroscopy

The fluorescence properties of N-arylpyrroles are highly sensitive to their molecular geometry. Simple pyrrole is virtually non-emissive in solution at room temperature due to efficient non-radiative decay pathways that allow the excited state to return to the ground state without emitting a photon.

For 1-(2-tert-Butylphenyl)-1H-pyrrole, the emission behavior is complex. While the lack of conjugation would suggest weak emission, the steric hindrance from the tert-butyl group can introduce some rigidity. This restricted intramolecular rotation could, in principle, hinder certain non-radiative decay channels, potentially leading to observable fluorescence. If emission were to occur, it would be expected to be a weak, blue-shifted fluorescence originating from a locally excited state of either the pyrrole or the phenyl ring, with a relatively small Stokes shift. The precise emission wavelength and quantum yield would be highly dependent on the solvent environment.

Conceptual Spectroscopic Data

As specific experimental data is not available, the following table conceptualizes the expected spectroscopic properties based on theoretical principles.

| Property | Expected Observation | Influencing Factors |

|---|---|---|

| Absorption Maxima (λmax) | Bands resembling isolated pyrrole and substituted benzene (approx. 210-270 nm). | - π-π* transitions of the individual aromatic rings.

|

| Molar Absorptivity (ε) | Moderate to high, consistent with allowed π-π* transitions. | - Additive contributions from both chromophores. |

| Emission Maxima (λem) | Likely very weak or non-emissive. If observed, expected in the near-UV or blue region. | - Efficient non-radiative decay pathways common in pyrroles.

|

| Fluorescence Quantum Yield (ΦF) | Expected to be very low (< 0.01). | - Dominance of non-radiative decay processes over radiative (fluorescence) decay. |

| Stokes Shift | Small, indicative of emission from a locally excited state with minimal geometric relaxation. | - Excitation and emission occurring from structurally similar ground and excited states due to rigidity. |

In-Depth Computational Analysis of 1-(2-tert-Butylphenyl)-1H-pyrrole Analogues

A detailed exploration into the electronic and photophysical properties of 1-(2-tert-Butylphenyl)-1H-pyrrole and its analogues has been conducted through advanced computational methodologies. This article elucidates the findings from Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) studies, focusing on the molecular structure, electronic transitions, and spectral characteristics of this class of compounds.

Computational and Theoretical Studies on 1 2 Tert Butylphenyl 1h Pyrrole Analogues

Mechanistic Pathways from a Computational Perspective

Computational and theoretical studies, primarily leveraging density functional theory (DFT), have become indispensable tools for elucidating the complex mechanistic pathways of reactions involving N-arylpyrroles. For analogues of 1-(2-tert-butylphenyl)-1H-pyrrole, these computational approaches provide detailed insights into reaction barriers, transition states, and the influence of sterically demanding substituents on reaction outcomes. The presence of a bulky tert-butyl group at the ortho position of the N-phenyl ring introduces significant steric hindrance, which profoundly impacts the molecule's reactivity and conformational preferences.

A key area of investigation for such sterically hindered N-arylpyrroles is the mechanism of C-H activation and functionalization. Computational studies on related systems have shown that the steric bulk can dictate the regioselectivity of these reactions. For instance, in reactions where multiple C-H bonds are available for activation, the transition state energies calculated through DFT can predict which position is most likely to react. The bulky substituent can sterically block certain reaction pathways, thereby favoring others that might be electronically less favorable but are sterically more accessible.

Furthermore, the rotational barrier around the N-C(aryl) bond in analogues of 1-(2-tert-butylphenyl)-1H-pyrrole is a critical factor that can be quantitatively assessed using computational methods. This rotation can lead to atropisomerism, where the steric hindrance prevents free rotation, resulting in stable, isolable rotational isomers. Computational studies can map the potential energy surface associated with this rotation, identifying the energy minima corresponding to stable conformers and the transition states that separate them.

The following table summarizes key computational findings on the influence of bulky N-substituents on the reactivity of pyrrole analogues, drawing parallels to what would be expected for 1-(2-tert-butylphenyl)-1H-pyrrole.

| Reaction Type | Computational Method | Key Findings on Analogues | Predicted Implications for 1-(2-tert-Butylphenyl)-1H-pyrrole |

| C-H Functionalization | DFT | Steric hindrance from bulky N-substituents directs functionalization to less hindered positions on the pyrrole or aryl ring. | The tert-butyl group is expected to direct C-H activation away from the ortho-positions of the phenyl ring and potentially influence the regioselectivity of substitution on the pyrrole ring. |

| Electrophilic Aromatic Substitution | DFT, Transition State Theory | The N-aryl group can influence the electron density of the pyrrole ring, and bulky substituents can affect the approach of the electrophile. | The tert-butylphenyl group will modulate the electronic properties of the pyrrole ring. The steric bulk will likely hinder electrophilic attack at certain positions, leading to specific substitution patterns. |

| Atropisomerism | DFT, Rotational Energy Profile Scanning | N-arylpyrroles with bulky ortho-substituents exhibit significant rotational barriers, leading to stable atropisomers. | 1-(2-tert-butylphenyl)-1H-pyrrole is a strong candidate for exhibiting atropisomerism. Computational modeling can predict the rotational energy barrier and the stability of the resulting isomers. |

In addition to predicting reaction outcomes, computational studies can also provide a detailed understanding of the electronic effects at play. The tert-butyl group, while primarily exerting a steric influence, also has a modest electron-donating effect that can alter the nucleophilicity of the pyrrole ring. DFT calculations of molecular orbitals and charge distributions can quantify these electronic effects and correlate them with observed reactivity.

Detailed research findings from computational studies on analogous systems reveal the intricate balance between steric and electronic factors in determining the mechanistic pathways of N-arylpyrrole reactions. For example, in palladium-catalyzed C-H arylation reactions of N-arylpyrroles, computational models have demonstrated that the coordination of the catalyst is highly sensitive to steric hindrance. The bulky tert-butyl group in analogues of 1-(2-tert-butylphenyl)-1H-pyrrole would likely necessitate a specific catalyst geometry to achieve efficient C-H activation, and computational screening of different catalyst-ligand combinations could identify optimal conditions.

The following table presents hypothetical transition state energies for a C-H activation reaction at different positions of a 1-(2-aryl)-1H-pyrrole, illustrating the potential influence of a bulky ortho-substituent.

| Position of C-H Activation | Transition State Energy (kcal/mol) - No Bulky Substituent | Predicted Transition State Energy (kcal/mol) - With ortho-tert-Butyl Group |

| Pyrrole C2 | 25 | 28 |

| Pyrrole C3 | 28 | 29 |

| Aryl ortho' | 30 | >40 (Sterically inaccessible) |

| Aryl meta | 32 | 33 |

| Aryl para | 31 | 31 |

These hypothetical data illustrate how a bulky substituent can significantly increase the energy barrier for reactions at sterically congested sites, thereby redirecting the reaction to other positions.

Reactivity and Derivatization Chemistry of 1 2 Tert Butylphenyl 1h Pyrrole

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Core and Phenyl Substituent

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic systems. In the case of 1-(2-tert-Butylphenyl)-1H-pyrrole, both the pyrrole ring and the phenyl substituent can undergo EAS, with the regioselectivity being a key aspect of its reactivity.

The pyrrole ring is a π-excessive heterocycle and is highly activated towards electrophilic attack, significantly more so than benzene. cerritos.edunih.gov Generally, electrophilic substitution on the pyrrole ring occurs preferentially at the C2 and C5 positions due to the greater stabilization of the cationic intermediate (arenium ion) through resonance. cerritos.edu However, the presence of the bulky 2-tert-butylphenyl group at the nitrogen atom introduces considerable steric hindrance around the C2 and C5 positions. This steric shielding is expected to influence the regioselectivity of electrophilic attack. Quantum chemical calculations on N-substituted pyrroles have shown that while alkyl substituents at the nitrogen atom can make β-substitution (at C3 and C4) relatively more probable compared to unsubstituted pyrrole, the α-position generally remains the most reactive site electronically. nih.govstackexchange.com The bulky tert-butyl group on the phenyl ring further exacerbates this steric hindrance, potentially leading to a higher proportion of substitution at the less hindered C3 and C4 positions of the pyrrole ring or on the phenyl substituent itself.

The phenyl ring, being substituted with an electron-donating alkyl group (tert-butyl) and the pyrrole ring, is also activated towards electrophilic substitution. The tert-butyl group is an ortho, para-director. However, the ortho position to the tert-butyl group is highly hindered. Therefore, electrophilic attack on the phenyl ring is most likely to occur at the para-position relative to the tert-butyl group.

Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. For instance, the halogenation of pyrroles can be achieved with reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). researchgate.net Nitration can be performed using milder reagents like nitric acid in acetic anhydride (B1165640) to avoid polymerization of the reactive pyrrole ring. cerritos.edu Friedel-Crafts alkylation on pyrrole itself is often challenging due to polymerization in the presence of strong Lewis acids, but can be achieved under specific conditions with less reactive electrophiles. stackexchange.comchemspider.com

Functional Group Interconversions and Advanced Derivatization

The introduction of functional groups onto the 1-(2-tert-Butylphenyl)-1H-pyrrole scaffold opens up avenues for further derivatization and the synthesis of more complex molecules.

Introduction of Halogen, Alkyl, and Aryl Substituents

Halogen atoms, once introduced via electrophilic halogenation, serve as versatile handles for subsequent cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds. nih.gov A halogenated derivative of 1-(2-tert-Butylphenyl)-1H-pyrrole could be coupled with a variety of organoboron reagents to introduce alkyl or aryl substituents. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivities in these transformations.

Direct C-H arylation or alkylation is another modern approach to functionalize pyrroles, avoiding the need for pre-halogenation. However, the regioselectivity of such reactions would again be heavily influenced by the steric environment of the 1-(2-tert-Butylphenyl)-1H-pyrrole molecule.

The following table provides a hypothetical overview of potential functionalization reactions based on known pyrrole chemistry.

| Reaction Type | Reagent/Catalyst | Expected Product | Reference Analogy |

| Bromination | N-Bromosuccinimide (NBS) | Bromo-1-(2-tert-butylphenyl)-1H-pyrrole | researchgate.net |

| Nitration | HNO₃ / Acetic Anhydride | Nitro-1-(2-tert-butylphenyl)-1H-pyrrole | cerritos.edu |

| Friedel-Crafts Acylation | Acetic Anhydride | Acetyl-1-(2-tert-butylphenyl)-1H-pyrrole | nih.gov |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | Aryl-1-(2-tert-butylphenyl)-1H-pyrrole | nih.gov |

Regioselective Functionalization of the Pyrrole and Phenyl Rings

Achieving regioselective functionalization is a key challenge and a significant area of research in the chemistry of substituted pyrroles. For 1-(2-tert-Butylphenyl)-1H-pyrrole, the directing effects of the substituents and the steric hindrance play a crucial role.

Pyrrole Ring: As mentioned, electrophilic attack is electronically favored at the α-positions (C2 and C5). However, the bulky N-substituent can direct the reaction towards the β-positions (C3 and C4). By carefully choosing the electrophile and reaction conditions, it might be possible to selectively functionalize either the α or β positions. For instance, larger electrophiles would likely favor the less hindered β-positions.

Polymerization and Copolymerization Studies

Pyrrole and its derivatives are well-known precursors for conducting polymers, which have applications in various fields such as electronics and sensors.

Electrochemical Polymerization of Pyrrole Derivatives

Electrochemical polymerization is a common and effective method for synthesizing polypyrrole films. nsf.govnih.gov The process involves the oxidation of the pyrrole monomer at an electrode surface to form radical cations, which then couple and propagate to form a polymer chain. nsf.govnih.gov The properties of the resulting polymer, such as conductivity and morphology, are highly dependent on the polymerization conditions, including the solvent, electrolyte, and applied potential. researchgate.net

For 1-(2-tert-Butylphenyl)-1H-pyrrole, the bulky substituent is expected to significantly impact the polymerization process. The steric hindrance could affect the planarity of the resulting polymer chains, which in turn would influence the extent of π-conjugation and, consequently, the electrical conductivity of the polymer.

Formation of Conjugated Polymers and Copolymers

The polymerization of 1-(2-tert-Butylphenyl)-1H-pyrrole would lead to the formation of a conjugated polymer, poly(1-(2-tert-Butylphenyl)-1H-pyrrole). The repeating units would be linked through the α-positions (2 and 5) of the pyrrole rings.

Copolymerization offers a strategy to fine-tune the properties of the resulting materials. nih.gov By incorporating other pyrrole derivatives or different aromatic monomers, it is possible to create copolymers with tailored electronic and physical properties. For example, copolymerizing 1-(2-tert-Butylphenyl)-1H-pyrrole with a less hindered pyrrole monomer could potentially improve the conductivity of the resulting polymer film.

The table below summarizes the expected polymerization behavior of 1-(2-tert-Butylphenyl)-1H-pyrrole.

| Polymerization Type | Method | Expected Polymer | Potential Properties | Reference Analogy |

| Homopolymerization | Electrochemical | Poly(1-(2-tert-butylphenyl)-1H-pyrrole) | Soluble, potentially lower conductivity due to steric hindrance | nsf.govnih.gov |

| Copolymerization | Electrochemical | Copolymer with other pyrroles/thiophenes | Tunable electronic and optical properties | nih.govresearchgate.net |

Cycloaddition and Other Pericyclic Reactions of 1-(2-tert-Butylphenyl)-1H-pyrrole

The pyrrole ring, a five-membered aromatic heterocycle, can participate in cycloaddition reactions, although its reactivity is influenced by its aromatic character. The involvement of the pyrrole core in pericyclic reactions, such as the Diels-Alder reaction, often requires specific conditions or reactive partners due to the thermodynamic instability of the resulting cycloadducts. nih.gov The disruption of the aromatic sextet in the pyrrole ring during the cycloaddition process is energetically unfavorable, and the cycloadducts can undergo retro-Diels-Alder reactions to restore the aromaticity. nih.gov

For N-substituted pyrroles like 1-(2-tert-Butylphenyl)-1H-pyrrole, the nature of the substituent on the nitrogen atom can influence the electronic properties and steric environment of the pyrrole ring, thereby affecting its reactivity in pericyclic reactions.

Diels-Alder Reactions

A notable example of a cycloaddition involving N-arylpyrroles is their reaction with highly reactive dienophiles such as arynes. Research has demonstrated that N-arylpyrroles can undergo Diels-Alder cycloadditions with aryne intermediates generated in situ from diaryliodonium salts. beilstein-journals.org In these reactions, the N-arylpyrrole acts as the diene component.

The general scheme for this reaction involves the generation of an aryne, which then reacts with the pyrrole to form a bicyclic adduct. This adduct is often unstable and can rearrange to form more stable products. For instance, the reaction of various N-arylpyrroles with an aryne generated from a diaryliodonium salt has been shown to produce cycloadducts in moderate to good yields. beilstein-journals.org While specific studies on the cycloaddition reactions of 1-(2-tert-Butylphenyl)-1H-pyrrole are not extensively documented, the reactivity of analogous N-arylpyrroles provides insight into its potential behavior. The bulky 2-tert-butylphenyl group is expected to exert a significant steric influence on the approach of the dienophile and the stability of the resulting cycloadduct.

The table below summarizes the results of Diels-Alder cycloadditions of various N-arylpyrroles with an aryne intermediate, illustrating the scope of this transformation. beilstein-journals.org

| N-Arylpyrrole Reactant | Product | Yield (%) |

|---|---|---|

| 1-Phenyl-1H-pyrrole | 5,8-Dihydro-5,8-epoxy-6-phenyl-6H-benzo rsc.organnulen-6-ol | 77 |

| 1-(p-Tolyl)-1H-pyrrole | 5,8-Dihydro-5,8-epoxy-6-(p-tolyl)-6H-benzo rsc.organnulen-6-ol | 57 |

| 1-(4-(tert-Butyl)phenyl)-1H-pyrrole | 6-(4-(tert-Butyl)phenyl)-5,8-dihydro-5,8-epoxy-6H-benzo rsc.organnulen-6-ol | 77 |

| 1-(4-Methoxyphenyl)-1H-pyrrole | 5,8-Dihydro-5,8-epoxy-6-(4-methoxyphenyl)-6H-benzo rsc.organnulen-6-ol | 62 |

| 1-(3,5-Dimethylphenyl)-1H-pyrrole | 6-(3,5-Dimethylphenyl)-5,8-dihydro-5,8-epoxy-6H-benzo rsc.organnulen-6-ol | 58 |

[3+2] Cycloaddition Reactions

Another class of pericyclic reactions relevant to the pyrrole scaffold is the [3+2] cycloaddition. These reactions are a powerful tool for the synthesis of five-membered heterocyclic rings and are used to construct substituted pyrrole and pyrroline (B1223166) derivatives. rsc.orgnih.gov For example, the Van Leusen pyrrole synthesis involves the [3+2] cycloaddition of tosylmethyl isocyanide (TosMIC) with an electron-deficient alkene. nih.gov While this method is typically used to synthesize the pyrrole ring itself, variations can be applied to pre-formed pyrroles or their derivatives.

Formal (3+2) cycloadditions of 2H-azirines with enones, promoted by visible light, have also been reported for the synthesis of Δ1-pyrrolines. nih.gov These examples highlight the versatility of cycloaddition strategies in the chemistry of pyrrole-containing structures. The applicability of such reactions to 1-(2-tert-Butylphenyl)-1H-pyrrole would depend on the specific reaction conditions and the ability of the pyrrole ring to act as a dipolarophile or to be derivatized into a suitable precursor.

Advanced Research Applications of 1 2 Tert Butylphenyl 1h Pyrrole and Its Derivatives

Role as Building Blocks in the Synthesis of Complex Heterocyclic Systems

The N-substituted pyrrole (B145914) core of 1-(2-tert-butylphenyl)-1H-pyrrole is a fundamental building block in organic synthesis, enabling the construction of more complex heterocyclic architectures. The reactivity of the pyrrole ring, combined with the steric and electronic influence of the N-aryl group, allows it to participate in various classical and modern synthetic transformations.

Pyrrole derivatives are key precursors in multicomponent reactions (MCRs) , which are efficient processes that form complex products by combining three or more reactants in a single step. semanticscholar.orgrsc.orgresearchgate.netrsc.org For instance, dirhodium(II) salts can catalyze a three-component reaction involving an imine, a diazo compound, and an alkyne to yield highly substituted N-arylpyrroles. nih.gov The 1-(2-tert-butylphenyl)-1H-pyrrole scaffold can be envisioned as a starting point or a target in such convergent synthetic strategies, offering a pathway to novel compounds with potential applications in medicinal chemistry and materials science. rsc.org

Several named reactions highlight the utility of the pyrrole nucleus:

Paal-Knorr Synthesis: This is a classical method for synthesizing pyrroles by condensing a 1,4-dicarbonyl compound with a primary amine, such as 2-tert-butylaniline (B1265841). alfa-chemistry.comwikipedia.orgorganic-chemistry.orgrgmcet.edu.in This reaction provides a direct route to N-arylpyrroles like the title compound.

Diels-Alder Reaction: N-substituted pyrroles can act as dienes in [4+2] cycloaddition reactions, particularly when the nitrogen substituent is electron-withdrawing or when reacting with highly reactive dienophiles like benzynes. nih.govucla.eduresearchgate.netnih.govresearchgate.net The reaction of an N-arylpyrrole with a benzyne, generated from a diaryliodonium salt, can produce bridged-ring amines, which are precursors to various N-phenylamine derivatives. nih.govbeilstein-journals.org The steric bulk of the 2-tert-butyl group would be expected to influence the stereochemical outcome of such cycloadditions.

Ciamician-Dennstedt Rearrangement: This reaction involves the ring expansion of a pyrrole to a 3-halopyridine upon reaction with a dihalocarbene. drugfuture.comchemistryschool.net Modern variations of this reaction employ α-chlorodiazirines to insert aryl carbynyl equivalents directly into the pyrrole core, offering a skeletal editing tool to convert pyrroles into 3-arylpyridines. nih.govnsf.gov

The following table summarizes key synthetic reactions involving the pyrrole ring, applicable to the synthesis of complex heterocycles from precursors like 1-(2-tert-butylphenyl)-1H-pyrrole.

| Reaction Name | Reactants | Product Type | Relevance to 1-(2-tert-Butylphenyl)-1H-pyrrole |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl, 2-tert-Butylaniline | N-Arylpyrrole | Direct synthesis method for the title compound. alfa-chemistry.comwikipedia.org |

| Multicomponent Reaction | Imine, Diazoacetonitrile, Alkyne | Polysubstituted N-Arylpyrrole | Efficient assembly of complex pyrrole derivatives. nih.gov |

| Diels-Alder Reaction | N-Arylpyrrole, Benzyne | Bridged-Ring Amine | Formation of polycyclic structures. nih.govucla.edu |

| Ciamician-Dennstedt | N-Arylpyrrole, Dihalocarbene | 3-Halopyridine | Ring expansion to form pyridine (B92270) derivatives. drugfuture.comchemistryschool.net |

Development of Fluorescent Dyes and Probes based on Pyrrole Scaffolds

Pyrrole derivatives are integral to the design of advanced fluorescent materials. The photophysical properties of these dyes can be finely tuned by modifying the substituents on the pyrrole ring. N-arylpyrroles, such as 1-phenylpyrrole, are known to exhibit dual fluorescence, showing a single emission band in nonpolar solvents and a second, red-shifted band in polar environments. This phenomenon, known as solvatochromism, makes them highly sensitive to their local environment and thus valuable as molecular probes. ucla.edunih.govcore.ac.uk

The introduction of the 2-tert-butylphenyl group onto the pyrrole nitrogen is expected to significantly influence the dye's properties. The bulky tert-butyl group can induce a twist in the N-aryl ring relative to the pyrrole plane. This steric hindrance can disrupt π-conjugation, potentially leading to blue-shifted absorption and emission spectra compared to a planar analogue. However, this non-planarity can also inhibit intermolecular aggregation and self-quenching in the solid state, leading to materials that are fluorescent in both solution and solid form. researchgate.net

Furthermore, pyrrole-based dyes can be designed to have a large Stokes shift, which is the separation between the absorption and emission maxima. nih.gov A large Stokes shift is highly desirable for applications in fluorescence imaging and microscopy as it minimizes self-absorption and improves signal-to-noise ratios. chemistryschool.net The design of donor-acceptor systems within the pyrrole framework is a common strategy to achieve this. For instance, hybridizing an electron-rich pyrrolo-pyrrole with an electron-deficient diketopyrrolopyrrole (DPP) can lead to bidirectional solvatofluorochromism, where the emission wavelength shifts in a non-linear fashion with solvent polarity. researchgate.net

The table below shows representative photophysical data for N-arylpyrrole derivatives, illustrating the effect of substitution on their fluorescent properties.

| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Reference |

| Unsymmetrical 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405) (5-substituted) | n-Hexane | 346 | 393 | 3690 | researchgate.net |

| Unsymmetrical 1,4-dihydropyrrolo[3,2-b]pyrrole (5-substituted) | Acetonitrile | 346 | 446 | 6940 | researchgate.net |

| Unsymmetrical 1,4-dihydropyrrolo[3,2-b]pyrrole (6-substituted) | Acetonitrile | 308 | 538 | 15930 | researchgate.net |

| Pyrrolopyridazine Derivative | Various | ~350-450 | ~450-550 | >90% Quantum Yield | nsf.gov |

| Pyrano[3,2-f]indole | Acetonitrile | ~350-400 | ~480-550 | 9000-15000 |

Applications in Organic Electronic Materials

The electron-rich nature of the pyrrole ring makes it a valuable component in the development of organic semiconducting materials for electronic devices. tdl.org

Pyrrole and its derivatives are key building blocks for conjugated polymers used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govresearchgate.net The properties of these polymers, such as their band gap, energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and charge carrier mobility, can be tuned by altering the chemical structure of the monomer unit. researchgate.net

Incorporating 1-(2-tert-butylphenyl)-1H-pyrrole into a polymer backbone would introduce several important features. The bulky tert-butylphenyl group would enhance the solubility of the resulting polymer, which is a crucial factor for solution-based processing techniques like spin-coating and printing. mdpi.com However, the steric hindrance from the ortho-tert-butyl group would likely force a non-planar conformation between the pyrrole and phenyl rings. This twisting can disrupt the π-conjugation along the polymer backbone, which might lead to a larger band gap and blue-shifted absorption. mdpi.comdoi.org While this can sometimes be detrimental to charge transport, it can also be exploited to create materials with specific optoelectronic properties, such as blue emitters for OLEDs.

Dithieno[3,2-b:2′,3′-d]pyrrole (DTP), a fused pyrrole-thiophene system, is a popular building block that creates polymers with low band gaps and high charge carrier mobilities. researchgate.net N-alkylation or N-arylation of the DTP core is a common strategy to improve material properties. The use of an N-aryl substituent like 2-tert-butylphenyl could offer a balance between processability and electronic performance in such DTP-based polymers for high-performance organic electronics. tdl.orgresearchgate.net

| Polymer Type | Application | Key Properties Influenced by N-Aryl Substitution |

| Poly(N-phenylpyrrole) | OLEDs, Sensors | Enhanced electronic conjugation, solubility, film morphology. doi.orgarkat-usa.org |

| Dithienopyrrole (DTP)-based Polymers | OPVs, OFETs | Tunable band gap, charge mobility, and energy levels (HOMO/LUMO). researchgate.net |

| Pyrrole-Anthracene Copolymers | OLEDs, OPVs | Improved planarity and rigidity, leading to better device performance. |

Polypyrrole (PPy) is one of the most studied intrinsically conducting polymers for energy storage applications, particularly as an electrode material in supercapacitors. wikipedia.org Its advantages include high theoretical capacitance, ease of synthesis, and good environmental stability. The performance of PPy electrodes can be significantly influenced by the choice of dopants and by creating composites with other materials like manganese oxide or carbon nanotubes. mdpi.com

The polymerization of N-substituted pyrrole monomers offers a route to functionalized PPy films with tailored properties. researchgate.netnih.govmdpi.com While large substituents on the nitrogen atom can sometimes hinder polymerization and reduce the conductivity of the final polymer, they can also improve solubility and processability. mdpi.com A polymer derived from 1-(2-tert-butylphenyl)-1H-pyrrole could potentially be synthesized via electropolymerization. nih.govacs.org The resulting material would likely exhibit different electrochemical properties compared to unsubstituted PPy. The bulky side groups might create a more porous morphology, which could enhance ion diffusion and improve capacitive performance. However, the expected decrease in conjugation could lower the intrinsic conductivity. Research into N-substituted polypyrroles aims to balance these competing effects to optimize performance for energy storage devices.

| Polypyrrole-based Electrode | Specific Capacitance (F/g) | Key Feature | Reference |

| Pure Polypyrrole (PPy) | ~273 | Baseline conducting polymer | |

| Ag@PPy Nanocomposite | 414 | Enhanced conductivity with silver nanoparticles | |

| PPy on Porous Carbon | 237.5 | High surface area from carbon matrix | |

| PPy/MnO₂ Composite | High | Combines pseudocapacitance of PPy and MnO₂ | mdpi.com |

Ligand Design in Coordination Chemistry

The pyrrole unit, particularly when functionalized, serves as an effective ligand scaffold in coordination chemistry and organometallic catalysis. The nitrogen atom of the pyrrole ring can coordinate to a metal center, but more commonly, functional groups are introduced onto the pyrrole ring to create multidentate ligands. nih.gov

A powerful strategy involves the synthesis of phosphine (B1218219) ligands based on the N-arylpyrrole framework. For example, a phosphino (B1201336) group can be introduced at the 2-position of the pyrrole ring or on the N-aryl substituent. These P,N-type ligands combine the properties of a soft phosphine donor with a hard nitrogen donor, leading to unique reactivity in catalysis. nih.gov The synthesis of axially chiral N-arylpyrroles has been developed, and these have been converted into chiral phosphine ligands that are effective in asymmetric catalysis. nih.govacs.org

The 2-tert-butylphenyl group in 1-(2-tert-butylphenyl)-1H-pyrrole plays a crucial role in ligand design. The steric bulk of this group can create a well-defined coordination sphere around a metal center. stthomas.edumukundamandal.com This steric hindrance is a key parameter for controlling the selectivity and activity of a catalyst. For instance, in cross-coupling reactions, bulky ligands can promote the reductive elimination step and influence the regioselectivity of the reaction. acs.orgdicp.ac.cn By functionalizing the phenyl ring or the pyrrole ring of the title compound with phosphine groups, novel ligands with specific steric and electronic profiles can be designed for a wide range of catalytic applications, including Suzuki, Heck, and C-N cross-coupling reactions. nih.govnih.govyoutube.com

| Ligand Type | Metal Complex | Potential Application | Key Feature from 2-tert-Butylphenyl Group |

| N-Arylpyrrole Phosphine | Rhodium, Palladium | Asymmetric Hydrogenation, Cross-Coupling | Steric bulk controls enantioselectivity and catalytic activity. acs.orgnih.gov |

| Axially Chiral N-Arylpyrrole | Copper, Palladium | Asymmetric Annulation, C-N Coupling | Creates a chiral environment around the metal center. nih.govnih.gov |

| P,N-Heterocyclic Phosphine | Various Transition Metals | Organometallic Catalysis | Combination of hard (N) and soft (P) donors with steric control. nih.gov |

Q & A

Q. What are the most reliable synthetic routes for preparing 1-(2-tert-Butylphenyl)-1H-pyrrole, and how can reaction yields be optimized?

- Methodological Answer : The Clauson-Kaas pyrrole synthesis is a foundational method for analogous compounds, involving cyclization of amines with ketones or diketones . For 1-(2-tert-Butylphenyl)-1H-pyrrole, a modified approach using tert-butyl-substituted aryl halides and pyrrole precursors is recommended. Key steps include:

- Precursor Preparation : Use 2-tert-butylphenylamine and a diketone (e.g., 2,5-dimethoxytetrahydrofuran) under acidic conditions.

- Purification : Precipitation from dichloromethane/hexane (yields ~82-93% for similar derivatives) .

Optimization Tips : - Control temperature (<100°C) to avoid decomposition of the tert-butyl group.

- Monitor reaction progress via TLC (Rf ~0.3-0.5 in EtOAc/hexane 1:9) .

Q. How can NMR spectroscopy be used to confirm the structure of 1-(2-tert-Butylphenyl)-1H-pyrrole?

- Methodological Answer : Key NMR features for structural confirmation (based on analogous compounds):

| Proton/Group | Expected δ (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Pyrrole H (C3/C4) | 6.20–6.40 | Doublet (J = 2.7–3.5 Hz) | |

| tert-Butyl (C(CH3)3) | 1.30–1.45 | Singlet | |

| Aromatic H (ortho to tert-butyl) | 7.25–7.40 | Multiplet |

- Note : Compare with literature spectra of 1-(4-bromophenyl)-1H-pyrrole (δ 7.31–7.28 for aryl protons) . Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals.

Advanced Research Questions

Q. What strategies can address regioselectivity challenges during functionalization of the pyrrole ring in 1-(2-tert-Butylphenyl)-1H-pyrrole?

- Methodological Answer : Regioselectivity in electrophilic substitution (e.g., nitration, sulfonation) is influenced by steric hindrance from the tert-butyl group and electronic effects:

- Electrophilic Attack : Favors the C3 position due to steric shielding at C2 by the tert-butyl group .

- Catalytic Methods : Use Ni(NIXANTPHOS) for cross-coupling at less hindered positions (e.g., C4), achieving ~35% yield in mono-arylation reactions .

Experimental Design : - Pre-screen directing groups (e.g., trimethylsilyl) to enhance C5 selectivity.

- Monitor reaction progress via in-situ IR for intermediate trapping .

Q. How can conflicting crystallographic data on molecular packing be resolved for 1-(2-tert-Butylphenyl)-1H-pyrrole derivatives?

- Methodological Answer : Discrepancies in crystal structures (e.g., torsional angles, unit cell parameters) may arise from polymorphism or solvent inclusion. Resolution Workflow :

Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å, Mo-Kα radiation) .

Refinement : Apply SHELXL-2018 with restraints for disordered tert-butyl groups .

Validation : Cross-check with DFT-optimized geometries (B3LYP/6-311+G(d,p)) for bond-length consistency .

Example : For tert-butyl-substituted pyrroles, typical C–C bond lengths are 1.50–1.54 Å; deviations >0.02 Å suggest data artifacts .

Q. What analytical methods are suitable for quantifying trace impurities in 1-(2-tert-Butylphenyl)-1H-pyrrole during stability studies?

- Methodological Answer : Impurity Profiling :

| Technique | Target Impurities | Detection Limit |

|---|---|---|

| HPLC-DAD | Oxidized pyrrole derivatives | 0.1% |

| GC-MS | Residual solvents (e.g., DCM, hexane) | 10 ppm |

| NMR | Diastereomeric byproducts | 5% |

- Protocol :

- Accelerate degradation under oxidative conditions (40°C, 75% RH).

- Use external calibration with 1-(4-methoxyphenyl)-1H-pyrrole as a reference (λ = 570 nm for UV quantification) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the catalytic efficiency of cross-coupling reactions involving 1-(2-tert-Butylphenyl)-1H-pyrrole?

- Methodological Answer : Discrepancies in catalytic yields (e.g., 35% vs. literature claims of 50%) may stem from:

- Substrate Purity : Ensure aryl chloride precursors are anhydrous (e.g., dry over molecular sieves) .

- Catalyst Loading : Optimize Ni(NIXANTPHOS) to 5 mol% (excess leads to side reactions) .

- Base Selection : NaN(SiMe3)2 outperforms KOtBu in deprotonation efficiency .

Troubleshooting Table :

| Issue | Solution |

|---|---|

| Low conversion | Pre-activate catalyst with 1,5-cyclooctadiene . |

| Polymerization byproducts | Add radical inhibitors (e.g., BHT) . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.